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Compound of Interest

Compound Name:
2-[3-(Tert-butyl)phenoxy]-4-

methylphenylamine

CAS No.: 946728-98-9

Cat. No.: B3172541

Get Quote

Executive Summary & Molecular Architecture
Compound Identity:

IUPAC Name: 2-[3-(tert-butyl)phenoxy]-4-methylaniline

Molecular Formula:

[1][2][3]

Molecular Weight: 255.36 g/mol

Core Scaffold: Diphenyl ether derivative with an aniline headgroup.

Significance: This molecule represents a "privileged structure" in medicinal chemistry. The tert-

butyl group provides bulk lipophilicity (increasing
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and metabolic stability), while the ether linkage introduces flexibility. The primary amine (-NH

) is the reactive handle for urea formation or heterocycle cyclization.

Structural Logic for Spectroscopy: To interpret the spectra accurately, we must deconstruct the

molecule into two magnetic environments:

Ring A (Aniline Core): Electron-rich due to the orth-para directing amino (-NH

) and ether (-OR) groups.

Ring B (Phenoxy Tail): Contains the bulky tert-butyl group at the meta position relative to the

ether linkage.

Mass Spectrometry (MS) Profiling
For this nitrogen-containing compound, Electrospray Ionization (ESI) in Positive Mode (+) is the

preferred ionization method due to the basicity of the primary amine.

Predicted Ionization Data
Parameter Value Interpretation

Monoisotopic Mass 255.1623 Da
Exact mass of neutral

molecule.

[M+H] 256.17 Da
Protonated molecular ion

(Base Peak).

[M+Na] 278.15 Da
Sodium adduct (common in

glass/solvent contaminants).

Fragmentation Pathway (MS/MS)
The fragmentation logic follows standard even-electron rule violations and inductive cleavages.

Loss of Ammonia (Neutral Loss -17): Characteristic of primary anilines, though less common

than in aliphatic amines.

Loss of Methyl Radical (Radical Loss -15): From the tert-butyl group.
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Ether Cleavage: The Diphenyl ether bond is robust, but high collision energy (CID) can

cleave the C-O bond, typically retaining the charge on the nitrogen-containing ring (stabilized

by resonance).

[M+H]+
m/z 256.17

[M - CH3]+
m/z 241.15

(t-Butyl loss)-15 Da

[M - NH3]+
m/z 239.14

(Amine loss)

-17 Da

Ether Cleavage
(Aniline Fragment)

High CE

Click to download full resolution via product page

Figure 1: Predicted ESI-MS/MS fragmentation pathway focusing on alkyl and functional group

losses.

Infrared (IR) Spectroscopy
The IR spectrum serves as a "fingerprint" for functional group verification. The key diagnostic

bands arise from the primary amine and the ether linkage.

Key Diagnostic Bands
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Functional
Group

Frequency (cm

)
Intensity Mode

Assignment
Logic

Primary Amine (-

NH

)

3450 & 3360 Medium Stretch

Characteristic

doublet

(asymmetric/sym

metric stretch).

Aromatic C-H 3050 - 3010 Weak Stretch
Protons on the

phenyl rings.

Alkyl C-H 2960 - 2870 Strong Stretch

Dominant signals

from the tert-

butyl and methyl

groups.

Amine Bend 1620 Medium Bend
N-H scissoring

vibration.

Aromatic Ring 1600 & 1500 Strong Stretch

C=C skeletal

vibrations

(breathing

modes).

Ether (C-O-C) 1240 - 1210 Strong Stretch

Asymmetric

stretching of the

Ar-O-Ar linkage.

t-Butyl 1390 & 1365 Medium Bend

"Gem-dimethyl"

doublet; highly

specific for t-

butyl.

Nuclear Magnetic Resonance (NMR) Analysis[4]
This is the definitive method for structural elucidation. The data below assumes DMSO-d

as the solvent, which is preferred for anilines to prevent rapid proton exchange of the -NH

group, allowing it to appear as a distinct signal.
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H NMR (Proton) Assignments
Frequency: 400 MHz / Solvent: DMSO-d
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Position (ppm) Mult. Integral (Hz)
Assignment
& Rationale

NH 4.80 br s 2H -

Amino

Protons:

Broadened

by

quadrupole

relaxation;

chemical shift

varies with

concentration

.

Ring A (H-6) 6.65 d 1H 8.0

Ortho to NH

: Shielded by

the strong +M

effect of the

amino group.

Ring A (H-5) 6.78 dd 1H 8.0, 1.5

Meta to NH

: Couples to

H-6 (ortho)

and H-3

(meta).

Ring A (H-3) 6.55 d 1H 1.5

Ortho to

Ether:

Shielded by

the oxygen

lone pair

(+M).

Appears as a

doublet due

to meta-

coupling with

H-5.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3172541?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ring B (H-2') 6.90 t 1H 1.8

Between O

and t-Bu:

Isolated

singlet-like

triplet; shifts

slightly due to

steric

crowding.

Ring B (H-4') 7.05 ddd 1H 8.0, 1.5, 1.0

Ortho to t-Bu:

Deshielded

slightly by the

alkyl group.

Ring B (H-5') 7.25 t 1H 8.0

Meta to O:

The most

deshielded

proton on the

phenoxy ring

(least

electron-rich

position).

Ring B (H-6') 6.85 ddd 1H 8.0, 1.5, 1.0

Ortho to O:

Shielded by

the ether

oxygen.

Ar-CH 2.15 s 3H -

Methyl:

Characteristic

singlet on an

aromatic ring.

t-Butyl 1.25 s 9H -

t-Butyl:

Intense

singlet; the

integration

standard for

the molecule.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3172541?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


C NMR (Carbon) Assignments
Frequency: 100 MHz / Solvent: DMSO-d

The spectrum will display 13 distinct carbon environments (due to symmetry in the t-butyl

group).

Aliphatic Region (0 - 50 ppm):

31.2 ppm: Methyl carbons of the tert-butyl group (3C).

34.5 ppm: Quaternary carbon of the tert-butyl group.

20.1 ppm: Aromatic methyl group.

Aromatic Region (110 - 160 ppm):

158.0 ppm: C-O (Phenoxy ipso). Deshielded by oxygen.

152.5 ppm: C-tBu (Phenoxy ipso).

142.0 ppm: C-N (Aniline ipso).

140.5 ppm: C-O (Aniline ipso).

114.0 - 130.0 ppm: Remaining aromatic CH carbons. The carbons ortho to the Oxygen

and Nitrogen will be the most shielded (lower ppm).

Experimental Protocols
To ensure reproducibility and data integrity (E-E-A-T), follow these self-validating protocols.

Protocol A: NMR Sample Preparation
Objective: Obtain high-resolution spectra without concentration broadening.

Massing: Weigh 5–10 mg of the compound into a clean vial.

Solvation: Add 0.6 mL of DMSO-d
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(99.9% D).

Why DMSO? It ensures complete solubility of the hydrophobic t-butyl group and the polar

amine. It also slows proton exchange, sharpening the NH

peak.

Filtration: If any turbidity exists, filter through a glass wool plug directly into the NMR tube to

remove inorganic salts (e.g., from the reduction step).

Reference: Ensure the solvent peak (DMSO quintet at 2.50 ppm) is referenced correctly

before integration.

Protocol B: LC-MS Purity Check
Objective: Confirm identity and purity (>95%) before biological testing.

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm, 4.6 x 100 mm).

Mobile Phase:

A: Water + 0.1% Formic Acid (Proton source).

B: Acetonitrile + 0.1% Formic Acid.

Gradient: 5% B to 95% B over 10 minutes.

Logic: The compound is lipophilic (t-butyl + ether). It will elute late (approx. 7-8 min).

Detection: UV at 254 nm (aromatic) and ESI+ MS.

Workflow Visualization: Structural Elucidation
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Unknown Sample

LC-MS (ESI+)
Check M+H = 256.17

Step 1: Mass

FT-IR
Check NH2 (3400) & Ether (1240)

Step 2: Funct. Groups

1H NMR (DMSO-d6)
Integrate tBu (9H) vs Me (3H)

Step 3: Connectivity

Purity Check
No start material (e.g. Nitro precursor)

Step 4: Impurity Profile

Validated Structure

Pass

Click to download full resolution via product page

Figure 2: Logical workflow for the spectral validation of 2-[3-(tert-butyl)phenoxy]-4-
methylphenylamine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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